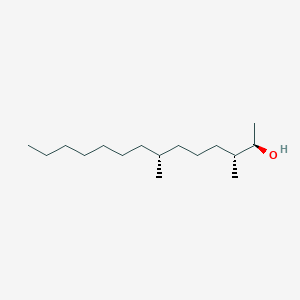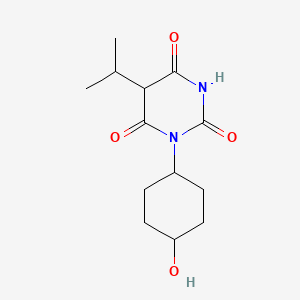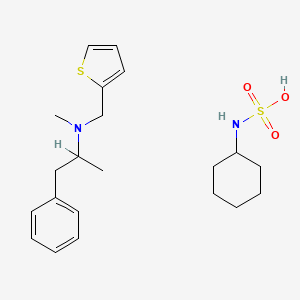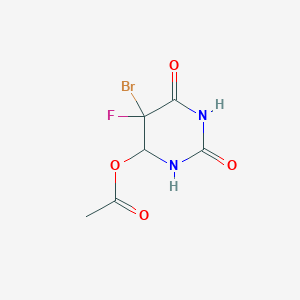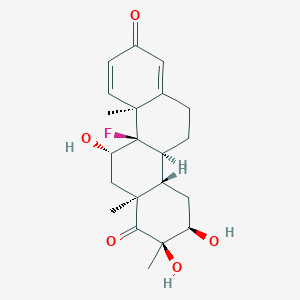![molecular formula C18H18N4O3 B14169699 Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate CAS No. 625376-02-5](/img/structure/B14169699.png)
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyran ring, along with various functional groups such as amino, benzyl, and cyano groups.
Métodos De Preparación
The synthesis of ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate typically involves a multi-component reaction. One common method involves the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups in the compound can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate can be compared with other similar compounds, such as:
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates
- Substituted 3-hydroxypyrazoles
- Imidazole-containing compounds
These compounds share structural similarities, such as the presence of pyrazole and pyran rings, but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
625376-02-5 |
|---|---|
Fórmula molecular |
C18H18N4O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-15(23)9-14-16-12(8-11-6-4-3-5-7-11)13(10-19)17(20)25-18(16)22-21-14/h3-7,12H,2,8-9,20H2,1H3,(H,21,22) |
Clave InChI |
FENTUVDIQGWLKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)CC3=CC=CC=C3 |
Solubilidad |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
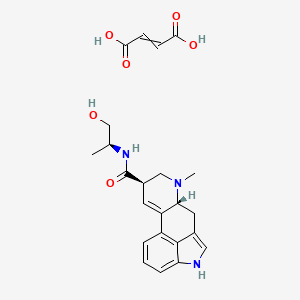

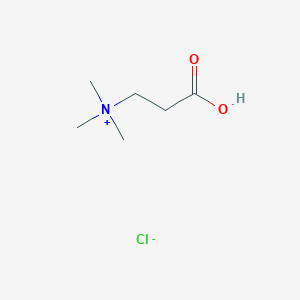
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
